{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine
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Overview
Description
{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is an organic compound that belongs to the class of thiophene derivatives It features a thiophene ring substituted with a 4-methylphenyl group and a propan-2-ylamine group
Preparation Methods
The synthesis of {[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine typically involves a multi-step process. One common synthetic route starts with the preparation of (thiophen-2-yl)magnesium bromide, which is then reacted with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane. This intermediate is subsequently treated with phosphorus tribromide to form 1-(thiophen-2-yl)-2-bromopropane. Finally, the brominated intermediate is reacted with methylamine to produce this compound .
Chemical Reactions Analysis
{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the context of its structural similarity to methamphetamine.
Mechanism of Action
The mechanism of action of {[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine involves its interaction with neurotransmitter systems. It functions as a norepinephrine-dopamine reuptake inhibitor, which means it inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This action is similar to that of methamphetamine, although the compound is less potent. The molecular targets include norepinephrine and dopamine transporters, and the pathways involved are related to the modulation of neurotransmitter release and reuptake .
Comparison with Similar Compounds
{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is structurally similar to several other compounds, including:
Methamphetamine: Both compounds share a similar core structure, but this compound has a thiophene ring instead of a benzene ring.
Methiopropamine: This compound is another thiophene derivative with similar pharmacological properties but different substitution patterns.
Properties
Molecular Formula |
C15H19NS |
---|---|
Molecular Weight |
245.4 g/mol |
IUPAC Name |
N-[[5-(4-methylphenyl)thiophen-2-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C15H19NS/c1-11(2)16-10-14-8-9-15(17-14)13-6-4-12(3)5-7-13/h4-9,11,16H,10H2,1-3H3 |
InChI Key |
GSAXDTOPJUDVRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(S2)CNC(C)C |
Origin of Product |
United States |
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